![molecular formula C11H8N4O B13559578 2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with pyrazole-1-carbaldehyde under acidic conditions. This reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
化学反应分析
Types of Reactions
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used.
科学研究应用
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with similar structural features.
2-(1H-Pyrazol-1-yl)pyridine: Shares the pyrazole and pyridine moieties but lacks the imidazo ring.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its combination of pyrazole and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This structural arrangement allows for diverse chemical modifications and potential biological activities, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H8N4O |
|---|---|
分子量 |
212.21 g/mol |
IUPAC 名称 |
2-pyrazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H8N4O/c16-8-9-11(15-7-3-5-12-15)13-10-4-1-2-6-14(9)10/h1-8H |
InChI 键 |
MOIJJYGUOLPTCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)N3C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


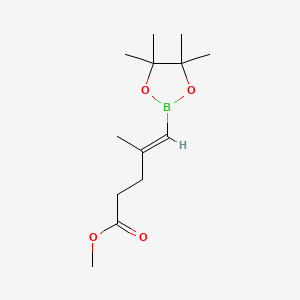

![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)

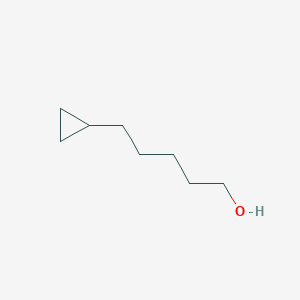

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
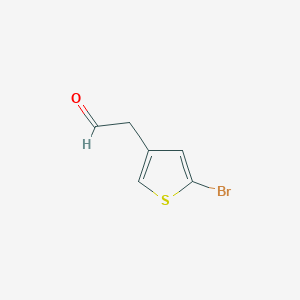
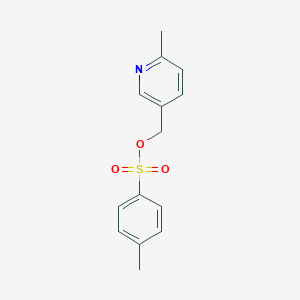
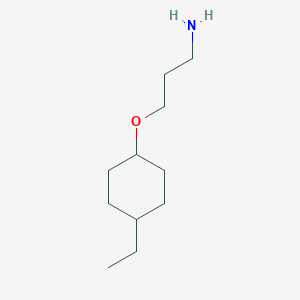
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)

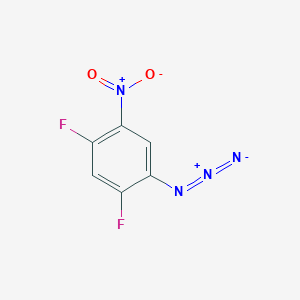
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
